chemical and physical properties of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
chemical and physical properties of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
Introduction
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a secondary amine that incorporates two key functional motifs: a reactive allylamine group and a sulfur-containing aromatic ring (4-methylsulfanylphenyl). The unique combination of the nucleophilic secondary amine, the polymerizable allyl group, and the electron-rich thioether-substituted phenyl ring suggests a wide range of potential applications in organic synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, a plausible synthetic route, detailed characterization protocols, and an exploration of its potential reactivity and applications.
Chemical and Physical Properties
The precise experimental data for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is not extensively reported in the public domain. However, based on its constituent functional groups and data from structurally related compounds, we can predict its core properties.
| Property | Value | Source |
| Molecular Formula | C11H15NS | Inferred from structure |
| Molecular Weight | 193.31 g/mol | Inferred from structure |
| Appearance | Colorless to light yellow liquid | Predicted |
| Odor | Amine-like | Predicted |
| Boiling Point | Not determined | - |
| Melting Point | Not applicable (likely a liquid at STP) | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane) | Predicted |
| Predicted logP | 2.8 | Predicted |
Structural Representation:
Caption: Chemical structure of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.
Synthesis and Characterization
A robust and widely applicable method for the synthesis of secondary amines is reductive amination. This approach involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the target amine.
Proposed Synthetic Pathway: Reductive Amination
Caption: Proposed synthesis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine via reductive amination.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 4-(methylthio)benzaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add allylamine (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
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Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization Workflow
A comprehensive characterization of the synthesized N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is crucial to confirm its identity and purity.
Caption: Workflow for the analytical characterization of the target compound.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylsulfanylphenyl group, the methyl protons of the thioether, the benzylic methylene protons, the secondary amine proton, and the protons of the allyl group (vinyl and allylic methylene).
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the methyl carbon of the thioether, the benzylic carbon, and the carbons of the allyl group.
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Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretch of the allyl group (around 1640 cm⁻¹).[1]
Reactivity and Stability
The reactivity of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is dictated by its three primary functional components:
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Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can undergo reactions typical of secondary amines, such as acylation, alkylation, and salt formation with acids.
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Allyl Group: The carbon-carbon double bond in the allyl group is susceptible to electrophilic addition reactions and can participate in polymerization.[2]
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4-Methylsulfanylphenyl Group: The thioether group can be oxidized to the corresponding sulfoxide and sulfone. The phenyl ring can undergo electrophilic aromatic substitution, with the methylsulfanyl group acting as an ortho-, para-directing group.
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. However, due to the presence of the amine and thioether moieties, it may be sensitive to strong oxidizing agents.[3] It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances.
Potential Applications
The multifunctional nature of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine opens up several avenues for its application:
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Pharmaceutical Intermediate: The allylamine scaffold is present in several antifungal drugs.[2] This compound could serve as a building block for the synthesis of novel therapeutic agents.
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Monomer for Polymer Synthesis: The allyl group allows for the potential use of this compound as a monomer in the synthesis of functional polymers. These polymers could have applications in areas such as coatings, adhesives, and ion-exchange resins.
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Corrosion Inhibitor: Amines are known to be effective corrosion inhibitors for various metals. The presence of the sulfur atom may enhance this property.
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Ligand in Coordination Chemistry: The nitrogen and sulfur atoms can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal complexes with interesting catalytic or material properties.
Safety and Toxicology
While specific toxicological data for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is not available, general precautions for handling secondary amines and thioethers should be followed.
-
General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Toxicity: Amines can be irritants to the skin, eyes, and respiratory tract.[3][6] Some amines are corrosive and may cause burns.[7] Allylamine itself is known to be toxic.[3]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water.[5] If inhaled, move to fresh air.[5] Seek medical attention if symptoms persist.
Conclusion
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a molecule with significant potential owing to its versatile chemical structure. While detailed experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its properties and applications based on established chemical principles and data from analogous compounds. Further research into this compound is warranted to fully elucidate its chemical behavior and unlock its potential in various scientific and industrial fields.
References
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Allylamine - Wikipedia. (n.d.). Retrieved from [Link]
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ALLYLAMINE - Ataman Kimya. (n.d.). Retrieved from [Link]
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N-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine. PubChem. (n.d.). Retrieved from [Link]
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Integrated Approach for Allyl Amine Synthesis Combining the Decarboxylative Coupling of Arylacrylic Acids with the Petasis Reaction. The Journal of Organic Chemistry. (2024, September 15). Retrieved from [Link]
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Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines. Chemical Science. (2024, November 29). Retrieved from [Link]
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SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. (n.d.). Retrieved from [Link]
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2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. National Institutes of Health. (n.d.). Retrieved from [Link]
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4-(Methylthio)benzylamine(CAS# 83171-39-5 ) - angenechemical.com. (n.d.). Retrieved from [Link]
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Substitution reactions of benzo[b]thiophen derivatives. Part VII. Reactions of 4-hydroxybenzo[b]thiophen, its 3-methyl derivative, and related compounds. Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Retrieved from [Link]
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N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[2][3][8]triazol-3-yl]-phenyl}-propionamide. PubChem. (n.d.). Retrieved from [Link]
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N-methyl-1-[4-[2-(methylamino)propyl]phenyl]propan-2-amine. PubChem. (n.d.). Retrieved from [Link]
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4-Methyl-2-pentylsulfinylcyclohexan-1-amine. PubChem. (n.d.). Retrieved from [Link]
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Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. (2019, May 1). Retrieved from [Link]
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Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. (n.d.). Retrieved from [Link]
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2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. ResearchGate. (n.d.). Retrieved from [Link]
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3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. MDPI. (2022, July 7). Retrieved from [Link]
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1-[(4-Aminophenyl)methyl]-3-[3-methylsulfanyl-1-[2-(2-methylsulfanylphenyl)pyrrolidine-1-carbonyl]propyl]urea. PubChem. (n.d.). Retrieved from [Link]
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. (2024, September 9). Retrieved from [Link]
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Two Primary Amine groups on IR Spectrum. Reddit. (2021, April 27). Retrieved from [Link]
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![Chemical structure of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](https://i.imgur.com/8i9dF0e.png)
